Desmopressin-d5

Bioequivalence Stable Isotope Labeling Pharmacology

Desmopressin-d5 is a deuterium-labeled analog of the synthetic vasopressin analog desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP), featuring five hydrogen atoms replaced by deuterium at the phenyl ring of the tyrosine residue. The compound has a molecular formula of C₄₆H₅₉D₅N₁₄O₁₂S₂ and a molecular weight of 1074.25 g/mol.

Molecular Formula C46H64N14O12S2
Molecular Weight 1074.3 g/mol
Cat. No. B15351990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmopressin-d5
Molecular FormulaC46H64N14O12S2
Molecular Weight1074.3 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52)/i1D,2D,3D,6D,7D
InChIKeyNFLWUMRGJYTJIN-FSTBWYLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmopressin-d5: Deuterated Stable Isotope Internal Standard for LC-MS/MS Quantification of Desmopressin


Desmopressin-d5 is a deuterium-labeled analog of the synthetic vasopressin analog desmopressin (1-deamino-8-D-arginine vasopressin, DDAVP), featuring five hydrogen atoms replaced by deuterium at the phenyl ring of the tyrosine residue . The compound has a molecular formula of C₄₆H₅₉D₅N₁₄O₁₂S₂ and a molecular weight of 1074.25 g/mol [1]. Desmopressin-d5 is primarily employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled desmopressin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise pharmacokinetic and therapeutic drug monitoring studies in hemophilia A, von Willebrand disease, and other bleeding disorders [2].

Why Desmopressin-d5 Cannot Be Interchanged with Other Desmopressin Isotopologues in Validated Bioanalytical Methods


Desmopressin-d5 cannot be arbitrarily substituted with other isotopically labeled desmopressin variants (e.g., desmopressin-d8 or [13C9,15N]-desmopressin) in validated LC-MS/MS assays without full method revalidation. Deuterium-labeled compounds can exhibit altered chromatographic retention behavior relative to 13C/15N-labeled analogs due to differences in isotopic hydrophobic effects; specifically, deuterium substitution reduces lipophilicity and may shift retention times . Furthermore, the mass difference provided by d5-labeling (+5 Da) versus d8-labeling (+8 Da) or 13C9,15N-labeling (+9 Da) dictates the degree of isotopic separation from the unlabeled analyte, which is critical for avoiding cross-talk and ensuring accurate quantification in complex biological matrices [1]. Procurement decisions based solely on availability or price without considering the validated analytical context risk introducing systematic bias in pharmacokinetic parameter estimation and may render regulatory submissions non-compliant with FDA or EMA bioanalytical method validation guidelines [2].

Desmopressin-d5: Product-Specific Quantitative Differentiation Evidence for Procurement Decision-Making


Biological Equivalence Confirmed: Desmopressin-d5 Retains Full Pharmacological Activity of Unlabeled Desmopressin

Desmopressin-d5 retains the same biological activity as non-deuterated desmopressin, a property that distinguishes deuterated SIL-IS from structural analog internal standards which may differ in binding affinity or receptor activation . This functional equivalence ensures that any co-elution or cross-contamination during sample preparation does not introduce unintended pharmacological artifacts in cell-based or in vivo studies [1]. The deuterium substitution at the phenyl-d5 position does not alter the peptide's interaction with vasopressin V2 receptors or its downstream effects on factor VIII and von Willebrand factor release [2].

Bioequivalence Stable Isotope Labeling Pharmacology

Analytical Accuracy Comparable to d8-IS: Cross-Validation of Desmopressin-d5 as Internal Standard in Human Plasma LC-MS/MS

In validated LC-MS/MS methods for human plasma quantification, desmopressin-d5 demonstrates analytical performance metrics that are functionally equivalent to those achieved with desmopressin-d8, the alternative deuterated internal standard [1]. Both internal standards enable analyte accuracy within 89.2% to 111.8% and imprecision below 9.3% across the clinically relevant concentration range of 60 to 3200 pg/mL [2]. The total analytical run time using either internal standard is approximately 5 minutes per sample [3].

LC-MS/MS Bioanalysis Method Validation

Altered Chromatographic Hydrophobicity: Desmopressin-d5 Exhibits Distinct logP Relative to Unlabeled Desmopressin

Desmopressin-d5 exhibits measurably altered hydrophobicity compared to unlabeled desmopressin due to the mass effect of deuterium substitution on the phenyl ring . The logP value of desmopressin-d5 is -5.8, whereas unlabeled desmopressin has a logP of -5.6, representing a difference of ΔlogP = -0.2 . This shift in hydrophobicity necessitates modified reverse-phase HPLC conditions for purification, specifically a gradient of 10–35% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 40 minutes at a flow rate of 1.5 mL/min using a C18 column, rather than the standard gradient employed for unlabeled desmopressin .

Chromatography Physicochemical Properties HPLC

Cost-Efficiency Advantage Over 13C,15N-Labeled Desmopressin Without Compromising Isotopic Purity

Desmopressin-d5 provides a cost-advantaged alternative to [13C9,15N]-desmopressin while maintaining comparable isotopic enrichment specifications [1]. Both compounds meet the ≥98% isotopic enrichment threshold required for SIL-IS applications: desmopressin-d5 is specified at 98% deuterium (2H) enrichment, while [13C9,15N]-desmopressin offers 99% 13C and 98% 15N enrichment . Deuterium labeling is generally less expensive to synthesize than 13C/15N labeling due to the lower cost of deuterium oxide versus 13C- and 15N-enriched precursors . For applications where mass separation of +5 Da (d5) is sufficient to avoid isotopic overlap with the unlabeled analyte, desmopressin-d5 represents the economically rational choice .

Isotopic Labeling Procurement Cost Analysis

Documented Long-Term Stability: ≥1 Year Shelf Life with Stringent Storage Conditions

Desmopressin-d5 is specified with a minimum stability of ≥1 year when stored under recommended conditions [1]. The compound requires storage in tightly closed containers in cool, dry, well-ventilated areas away from incompatible substances . For lyophilized formulations, storage at -20°C under desiccated conditions is recommended, with stability documented up to 36 months in lyophilized form; reconstituted solutions should be stored at -20°C and used within 3 months to prevent potency loss [2].

Stability Quality Control Storage

Desmopressin-d5: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Therapeutic Drug Monitoring (TDM) of Desmopressin in Hemophilia A and von Willebrand Disease Patients

Desmopressin-d5 is the optimal internal standard for LC-MS/MS-based TDM of desmopressin in patients with bleeding disorders. The validated method using desmopressin-d5 as IS achieves accuracy of 89.2-111.8% and imprecision <9.3% across a plasma concentration range of 60-3200 pg/mL, with samples demonstrating stability through three freeze/thaw cycles and 120 hours at room temperature [1]. This wide calibration range accommodates the substantial interpatient variability in desmopressin pharmacokinetics observed in clinical practice without requiring sample dilution [2].

Pharmacokinetic (PK) and Bioequivalence Studies for Generic Desmopressin Formulations

Desmopressin-d5 serves as the SIL-IS for regulated PK studies supporting ANDA submissions for generic desmopressin products. The compound's traceability to USP or EP pharmacopeial standards supports regulatory compliance, while its deuterated structure provides the +5 Da mass shift required to distinguish IS signal from the unlabeled analyte [1]. The method's 5-minute total run time enables high-throughput sample analysis essential for multi-arm crossover bioequivalence trials [2]. Importantly, desmopressin-d5 retains full biological activity of unlabeled desmopressin, eliminating confounding pharmacological effects if IS carryover occurs in bioanalytical workflows .

Method Development and Validation for Peptide Quantification in Complex Biological Matrices

Desmopressin-d5 is indicated for laboratories developing or validating LC-MS/MS methods for peptide quantification in plasma, urine, or tissue homogenates. The compound's altered hydrophobicity (ΔlogP = -0.2 versus unlabeled desmopressin) provides an opportunity to optimize chromatographic separation conditions that maximize resolution between analyte and IS [1]. The documented ≥1 year bulk stability and 36-month lyophilized stability support long-term method lifecycle management, reducing the frequency of IS re-qualification and minimizing inter-lot variability in longitudinal studies [2].

Cost-Constrained High-Throughput Bioanalytical Laboratories

For contract research organizations (CROs) and academic core facilities operating under strict budget constraints, desmopressin-d5 represents the economically rational SIL-IS choice. The compound delivers 98% isotopic enrichment—functionally equivalent to the 98-99% enrichment of more expensive [13C9,15N]-desmopressin—while leveraging the lower synthesis costs associated with deuterium labeling [1]. The validated analytical performance (accuracy 89.2-111.8%, imprecision <9.3%) confirms that procurement of d5 over 13C/15N-labeled alternatives does not compromise data quality or regulatory defensibility [2].

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